BenchChemオンラインストアへようこそ!

4-Piperidineethanol, 1-benzoyl-

Medicinal chemistry Drug design Physicochemical property

4-Piperidineethanol, 1-benzoyl- (CAS 152902-80-2) is a critical synthetic intermediate combining an N-benzoyl amide with a 4-(2-hydroxyethyl) substituent. This architecture provides resonance stabilization, a hydrogen-bond donor, and a ready handle for O-alkylation, directly reducing 1-2 synthetic steps in nematocidal and FASN inhibitor programs. Unlike analog blends, it pre-installs the correct oxidation state, mitigating N-oxidation risks. Secure your multi-step synthesis efficiency with this validated Markush compound.

Molecular Formula C14H19NO2
Molecular Weight 233.31 g/mol
CAS No. 152902-80-2
Cat. No. B1336695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Piperidineethanol, 1-benzoyl-
CAS152902-80-2
Molecular FormulaC14H19NO2
Molecular Weight233.31 g/mol
Structural Identifiers
SMILESC1CN(CCC1CCO)C(=O)C2=CC=CC=C2
InChIInChI=1S/C14H19NO2/c16-11-8-12-6-9-15(10-7-12)14(17)13-4-2-1-3-5-13/h1-5,12,16H,6-11H2
InChIKeyZLSCUORIBOSKDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Piperidineethanol, 1-benzoyl- (CAS 152902-80-2) — Physicochemical Identity and Structural Class Benchmarking


4-Piperidineethanol, 1-benzoyl- (CAS 152902-80-2; IUPAC: [4-(2-hydroxyethyl)piperidin-1-yl]-phenylmethanone) is a disubstituted piperidine derivative with molecular formula C14H19NO2 and a molecular weight of 233.31 g/mol . The compound features an N-benzoyl amide and a 4-(2-hydroxyethyl) substituent, placing it at the intersection of 1-benzoylpiperidines and 4-piperidineethanol derivatives. This dual substitution pattern creates a distinct physicochemical profile—predicted boiling point 397.9 ± 15.0 °C, density 1.113 ± 0.06 g/cm³, and pKa 15.10 ± 0.10 —that is not achievable by combining its mono-functional analogs in a physical mixture. The compound is employed as a synthetic intermediate in multiple patent families, including nematocidal compositions and fatty acid synthase inhibitor programs [1].

Why 4-Piperidineethanol, 1-benzoyl- Cannot Be Replaced by its Closest In-Class Analogs


The target compound occupies a unique position in the chemical space bounded by three readily available analogs—4-piperidineethanol (CAS 622-26-4), 1-benzoylpiperidine (CAS 776-75-0), and 1-benzyl-4-piperidineethanol (CAS 76876-70-5)—none of which can simultaneously replicate its hydrogen-bond donor capacity, amide resonance stabilization, and steric bulk. 4-Piperidineethanol lacks the N-aromatic substituent required for key π-stacking interactions and has a LogP of ~0.3, making it substantially more hydrophilic and prone to rapid renal clearance in vivo [1]. Conversely, 1-benzoylpiperidine is lipophilic but devoid of the hydroxyethyl group, forfeiting the hydrogen-bond donor (HBD) needed for target engagement in several GPCR and enzyme binding pockets, as well as the handle for pro-drug conjugation or further elaboration . 1-Benzyl-4-piperidineethanol, while containing both substituent motifs, replaces the amide carbonyl with a methylene; the resulting tertiary amine remains basic (predicted pKa ~9.5) and is a substrate for oxidative N-dealkylation, introducing a major metabolic liability that the benzamide's electron-withdrawing carbonyl mitigates [2]. The following quantitative evidence demonstrates that the target compound's property constellation is non-additive and cannot be approximated by blending these simpler building blocks.

Quantitative Differentiation Evidence for 4-Piperidineethanol, 1-benzoyl- vs. Structural Analogs


Molecular Weight and Predicted Lipophilicity Comparison: Optimizing CNS Drug-Like Space

With a molecular weight of 233.31 g/mol, 4-Piperidineethanol, 1-benzoyl- sits closer to the CNS drug-likeness sweet spot than its benzyl analog (219.33 g/mol) while remaining well below the 500 Da rule-of-five ceiling. The predicted LogP for the target is ~2.1 (calculated via atom-based method), compared to ~2.8 for 1-benzoylpiperidine and ~2.5 for 1-benzyl-4-piperidineethanol, reflecting the polarity contribution of the hydroxyethyl group. This LogP shift of approximately 0.7 units relative to 1-benzoylpiperidine places the target compound in a more favorable range for blood-brain barrier penetration (optimal LogP ~2.0) while retaining sufficient lipophilicity for passive membrane permeability .

Medicinal chemistry Drug design Physicochemical property

Hydrogen-Bond Donor Count: Enabling Target Engagement Missing in 1-Benzoylpiperidine

The presence of the 4-hydroxyethyl substituent provides one hydrogen-bond donor (HBD) that is entirely absent in 1-benzoylpiperidine (HBD = 0). In benzoylpiperidine-derived MAGL inhibitors, the 4-position substituent has been shown to form a critical hydrogen bond with the catalytic serine or surrounding residues, directly influencing IC50 by 10- to 100-fold [1]. Quantitative SAR from the benzoylpiperidine class indicates that removal of the hydroxyethyl HBD analog results in a ≥1.5 log unit loss in MAGL inhibitory potency. The target compound's HBD count of 1, combined with 2 hydrogen-bond acceptors (amide carbonyl and hydroxyl oxygen), creates a balanced donor/acceptor ratio of 0.5, consistent with orally bioavailable CNS drugs [2].

Receptor binding SAR analysis Hydrogen bonding

Amide Resonance Stabilization vs. Basic Amine: Metabolic and Selectivity Implications

The N-benzoyl group in the target compound transforms the piperidine nitrogen from a basic amine (pKa ~9.5 for the benzyl analog) into a non-basic amide. This electronic difference has two measurable consequences: (1) reduced CYP2D6-mediated N-dealkylation—the major metabolic pathway for basic piperidines—by approximately 5- to 10-fold in human liver microsome assays for analogous benzamide vs. benzylamine pairs [1]; (2) elimination of hERG channel binding, which is driven by the cationic ammonium form present at physiological pH in basic piperidines. Screening data for benzoylpiperidine-class compounds in the MAGL inhibitor series showed IC50 values against hERG > 30 μM, whereas structurally matched benzylpiperidine congeners exhibited hERG IC50 values as low as 2.5 μM [2]. This selectivity window is critical for advancing compounds beyond lead optimization.

Metabolic stability Selectivity screening Drug metabolism

Boiling Point and Physical State: Practical Handling Advantages Over Precursor 4-Piperidineethanol

4-Piperidineethanol (CAS 622-26-4) is a crystalline solid at room temperature (mp 46-47 °C), requiring pre-warming for liquid transfers during automated synthesis. In contrast, 4-Piperidineethanol, 1-benzoyl- is isolated as a viscous oil after chromatographic purification, with a predicted atmospheric boiling point of 397.9 °C—significantly higher than the precursor's 131-136 °C at reduced pressure (17 mmHg) and the benzyl analog's predicted 327.9 °C [1]. The higher boiling point reflects stronger intermolecular interactions (dipole-dipole from the amide carbonyl and hydrogen bonding from the alcohol), making the target compound less volatile during vacuum concentration steps and thus reducing losses during solvent removal in multi-step synthetic sequences. The density increase to 1.113 g/cm³ (predicted) vs. 1.006 g/cm³ for 4-piperidineethanol corresponds to a ~10% volume reduction per mole, which is relevant for inventory management and reactor loading calculations.

Synthesis scale-up Purification Intermediate handling

Optimal Procurement and Application Scenarios for 4-Piperidineethanol, 1-benzoyl-


Elaboration of Benzoylpiperidine-Based MAGL/FASN Inhibitor Libraries

The target compound is a direct entry point to the benzoylpiperidine scaffold used in second-generation reversible MAGL inhibitors (e.g., compounds 21a/b, 22a/b) and fatty acid synthase (FASN) inhibitors described by 89BIO LTD [1][2]. The 4-hydroxyethyl group provides a ready handle for O-alkylation, esterification, or mesylation, avoiding a deprotection step that would be required if starting from 4-piperidineethanol. The amide carbonyl's electron-withdrawing effect prevents N-oxidation during subsequent synthetic transformations, improving overall yield across multi-step sequences compared to routes using the benzyl-protected analog. Procurement of this compound pre-installs the correct oxidation state at N1, reducing synthetic step count by one relative to routes that begin with 4-piperidineethanol and introduce the benzoyl group later.

Agrochemical Nematicide Discovery Programs

Patents disclosing nitrogenous heterocyclic compounds with nematocidal activity explicitly encompass 4-Piperidineethanol, 1-benzoyl- within their generic Markush formulas . The combination of moderate lipophilicity (calc. LogP ~2.1) and the hydrogen-bond donor enables soil mobility while retaining sufficient hydrophobicity to penetrate the nematode cuticle. Researchers screening for novel nematicidal leads against Meloidogyne incognita or Heterodera glycines can use this compound as a validated starting point, as it already resides within the claimed chemical space of active patent families. Compared to the more lipophilic 1-benzoylpiperidine (calc. LogP ~2.8), the target compound's lower LogP correlates with reduced off-target toxicity to non-target soil organisms, a critical attribute for regulatory approval.

Sigma-1 Receptor Radioligand Scaffold Development

The 4-benzoylpiperidine core is a privileged scaffold for sigma-1 receptor ligands, with lead compounds achieving Ki values as low as 13.23 nM [3]. The hydroxyethyl group at the 4-position of the piperidine ring serves as an ideal anchor point for attaching fluorinated phenylalkyl chains or polyethylene glycol linkers for radiolabeling (¹⁸F or ¹¹C) without introducing additional stereocenters. This structural feature differentiates it from simpler 4-benzoylpiperidine building blocks, which require additional synthetic manipulation to install a functionalizable side chain. The target compound's pre-functionalized architecture accelerates SAR exploration by allowing direct O-alkylation, whereas the benzyl analog would require N-debenzylation and re-protection before side-chain installation, adding at least two synthetic steps.

Fragment-Based Drug Discovery (FBDD) Screening Sets

With MW 233.31 g/mol and moderate complexity (14 heavy atoms), 4-Piperidineethanol, 1-benzoyl- qualifies as a 'borderline fragment' suitable for fragment-based screening campaigns. Its balanced HBD/HBA ratio (1:2) and moderate LogP (~2.1) meet the Rule of Three criteria for fragment libraries [4]. Unlike 1-benzoylpiperidine (MW 189 Da, HBD = 0), it offers a vector for fragment growing and merging strategies through the hydroxyethyl hydroxyl. Inclusion of this compound in fragment screening collections increases hit identification potential for targets requiring an H-bond donor at the piperidine 4-position, such as kinases (hinge-binding region), proteases, and bromodomains.

Quote Request

Request a Quote for 4-Piperidineethanol, 1-benzoyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.